![molecular formula C18H12ClF3N2OS B509894 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-46-0](/img/structure/B509894.png)
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
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Description
Scientific Research Applications
Chemiluminescence and Molecular Synthesis
- A study by Watanabe et al. (2010) explored the synthesis of sulfanyl-substituted bicyclic dioxetanes, which included compounds structurally related to the chemical . These compounds demonstrated chemiluminescence properties upon base-induced decomposition, shedding light on potential applications in chemical analysis and molecular imaging (Watanabe et al., 2010).
Synthesis of Amino Acid Derivatives
- Clerici et al. (1999) conducted a synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, which are closely related in structure to the chemical of interest. This research highlights its potential in the synthesis of novel amino acid derivatives, which could have implications in peptide chemistry and drug design (Clerici, Gelmi, & Pocar, 1999).
Anticancer and Cytotoxicity Studies
- Mabkhot et al. (2016) synthesized a thiophene-containing compound structurally similar to 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile and evaluated its cytotoxic effect against cancer cell lines. This suggests the potential use of such compounds in anticancer research (Mabkhot et al., 2016).
Structural and Chemical Analysis
- The research by Williams et al. (1994) on the structure and chemistry of related chloro(triphenylmethyl)sulfanes provides insights into the structural properties and stability of similar compounds, which is crucial for their application in various chemical processes (Williams, Britten, & Harpp, 1994).
Synthesis and Reactivity Studies
- Damas et al. (1981) studied the 1,3-dipolar cycloaddition reactions of nitrile sulphides, closely related to the chemical . This research is significant for understanding the reactivity and potential applications of such compounds in organic synthesis (Damas et al., 1981).
Antimicrobial and Antitumor Applications
- Guna et al. (2015) synthesized derivatives of nicotinonitrile, structurally similar to the compound , and assessed their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-12-5-3-11(4-6-12)16(25)9-26-17-13(8-23)14(18(20,21)22)7-15(24-17)10-1-2-10/h3-7,10H,1-2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKHUDWVDLYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile |
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